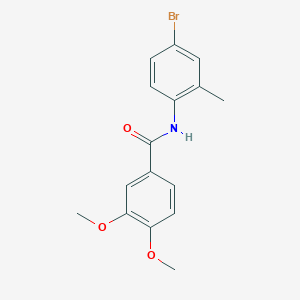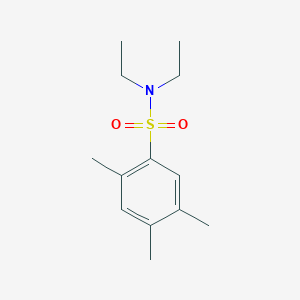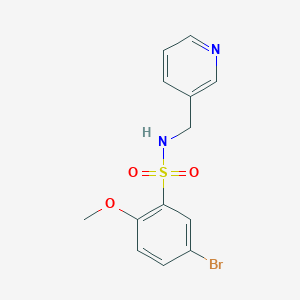
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide (Bromantane) is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s and has been used as a stimulant and anxiolytic in the treatment of asthenic disorders. Bromantane has also been shown to have potential applications in the fields of neurology, sports medicine, and geriatrics.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide is believed to exert its effects through modulation of the dopaminergic and serotonergic systems in the brain. It has been shown to increase the release of dopamine and serotonin, as well as enhance their uptake and metabolism. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide also affects the expression of genes involved in neuronal plasticity and stress response.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to improve cognitive function, including memory, attention, and learning. It has also been demonstrated to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression in animal models. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to enhance physical performance, increasing endurance and reducing fatigue. Additionally, it has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied for its effects on cognitive function, anxiety, and depression. However, the limitations of bromantane include its limited solubility in water and its potential for toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on bromantane. One area of interest is its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another area of interest is its effects on physical performance, particularly in athletes. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to enhance endurance and reduce fatigue, making it a potential performance-enhancing drug. Finally, further research is needed to establish the safety and efficacy of bromantane in humans, particularly in the treatment of anxiety and depression.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the conversion of 2-bromo-4-methylphenol to 2-bromo-4-methylbenzaldehyde, followed by the reaction of the aldehyde with 3,4-dimethoxyaniline to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic effects. It has been shown to improve cognitive function, reduce anxiety and depression, and enhance physical performance. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has also been investigated for its neuroprotective properties, with promising results in animal models of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C16H16BrNO3 |
Peso molecular |
350.21 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-12(17)5-6-13(10)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
SXCOZSKHLZUXBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
